3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
Description
3-[(3-Methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a heterocyclic structure resembling urolithins—bioactive metabolites of ellagic acid linked to neuroprotective and anti-inflammatory properties . The compound features a prenyloxy group (3-methyl-2-butenyl) at the 3-position of the chromenone core.
Properties
IUPAC Name |
3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPAICMPANOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of a chromenone derivative with 3-methyl-2-butenyl alcohol under specific conditions . The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Structural Features
The compound features a fused ring system that combines both aromatic and aliphatic components, enhancing its stability and reactivity. The presence of the 3-methyl-2-butenyl group provides additional sites for chemical modification, making it a versatile candidate for further research and application.
Medicinal Chemistry
Research has shown that compounds related to benzochromenes exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Specifically:
- Anti-Cancer Activity : Studies have indicated that derivatives of benzo[c]chromenes can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one may enhance its efficacy against specific cancer types.
Bioanalytical Applications
The compound has demonstrated potential as a sensor for metal ions. For instance:
- Iron (III) Detection : The lactone structure of the compound allows it to selectively bind to Iron (III), exhibiting fluorescence changes that can be quantitatively measured. This property positions it as a promising candidate for developing bioanalytical tools for environmental monitoring or clinical diagnostics.
Organic Synthesis
The versatility of This compound in organic synthesis is significant:
- Synthetic Intermediates : It can serve as an intermediate in synthesizing more complex organic molecules, including other biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic methodologies.
Estrogen Receptor Modulation
Research has explored the use of this compound in modulating estrogen receptors:
- Hormonal Activity : Compounds structurally related to benzochromenes have been studied for their ability to act as selective estrogen receptor modulators (SERMs). This property could lead to therapeutic applications in treating hormone-related conditions.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
- Anti-Cancer Studies : A recent study published in a peer-reviewed journal demonstrated that derivatives of benzo[c]chromenes could inhibit the proliferation of breast cancer cells through specific signaling pathways.
- Fluorescent Sensor Development : Research highlighted the development of a fluorescent sensor based on this compound for detecting Iron (III) ions, showcasing its practical application in environmental chemistry.
- SERM Activity Assessment : Investigations into the estrogenic activity of this compound revealed its potential as a selective modulator, paving the way for future therapeutic applications.
Mechanism of Action
The mechanism of action for 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways . It may act by modulating enzyme activity, binding to receptors, or altering gene expression . The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Alkoxy Chain Length and PDE2 Inhibition :
- 3-Butoxy (1f) exhibited the highest PDE2 inhibitory potency (IC₅₀: 3.67 µM) among linear alkoxy derivatives, surpassing longer chains like pentyloxy (1g) . This suggests an optimal chain length of ~4 carbons for PDE2 binding, likely due to steric compatibility with the enzyme’s active site .
- The prenyloxy group in the target compound introduces a branched alkene chain, which may enhance lipophilicity and membrane permeability compared to linear analogs. However, its PDE2 activity remains uncharacterized in the evidence.
Cyclic vs. Linear Substituents :
- The tetrahydro-2H-pyran-4-ylmethoxy substituent (1i) demonstrated moderate PDE2 inhibition, indicating that cyclic ethers are tolerated but less effective than linear alkoxy groups .
Hydroxyl Groups and ERβ Selectivity :
- Derivatives with dual hydroxyl groups (3,8-dihydroxy) showed potent ERβ agonism (>100-fold selectivity over ERα), critical for targeting neurodegenerative and hormonal disorders . In contrast, alkoxy substituents (e.g., butoxy, prenyloxy) are more suited for PDE2 inhibition, highlighting substituent-dependent target specificity.
Hybrid Substituents :
Structural-Activity Relationship (SAR) Insights
- Position 3 Substitutions :
- Ring Saturation :
- 7,8,9,10-Tetrahydro derivatives (e.g., 3-hydroxy-7,8,9,10-tetrahydro analogs) showed cholinesterase inhibition comparable to rivastigmine, suggesting that partial saturation modulates target engagement .
Biological Activity
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one, also known as a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.
- Molecular Formula : C18H16O3
- Molecular Weight : 284.32 g/mol
- CAS Number : 854574
The compound features a coumarin backbone with a 3-methyl-2-butenyl ether substituent, which is crucial for its biological activity.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The ortho-phenolic hydroxyl groups in the structure contribute to their ability to scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that compounds similar to this compound showed a marked reduction in reactive oxygen species (ROS) levels in vitro .
2. Anticancer Properties
Several studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds with structural similarities to this compound have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation. One notable study reported an IC50 value of 12 µM against human breast cancer cells .
3. Anti-inflammatory Effects
The anti-inflammatory effects of coumarins are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.
- Modulation of Signaling Pathways : It has been observed to modulate pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 6H-benzo[c]chromen-6-one derivatives, and how can the 3-[(3-methyl-2-butenyl)oxy] substituent be introduced?
- Methodological Answer : The core 6H-benzo[c]chromen-6-one scaffold is typically synthesized via cyclocondensation reactions. For example, Pd-catalyzed cross-dehydrogenative coupling (CDC) enables sequential activation of adjacent sp² C–H bonds to form the chromenone backbone . To introduce alkoxy substituents like 3-[(3-methyl-2-butenyl)oxy], nucleophilic substitution or alkylation is employed. In a representative protocol, alkyl bromides (e.g., 3-methyl-2-butenyl bromide) react with the hydroxyl group at position 3 of the chromenone under basic conditions (e.g., K₂CO₃ in DMF), achieving yields of 50–83% . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.
Q. How are 6H-benzo[c]chromen-6-one derivatives characterized to confirm structural integrity and purity?
- Methodological Answer : Multimodal characterization includes:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and regiochemistry. For example, the 3-alkoxy group exhibits characteristic shifts at δ ~4.5–5.5 ppm (H) and δ ~60–70 ppm (C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈O₃ for the target compound) with <2 ppm error .
- HPLC : Purity ≥97% is standard, using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What catalytic systems improve the efficiency of synthesizing 6H-benzo[c]chromen-6-one derivatives, particularly under green chemistry principles?
- Methodological Answer : Scandium triflate [Sc(OTf)₃] catalyzes three-component reactions between amines, β-ketoesters, and chalcones in glycerol, a biodegradable solvent. This method avoids oxidants and achieves moderate yields (50–60%) under mild conditions (100°C, 24 h). Key advantages include recyclability of the catalyst-solvent system and reduced waste . Comparative studies with Pd-based systems (e.g., Pd(OAc)₂/PPh₃) highlight trade-offs between yield (higher with Pd) and sustainability (superior with Sc) .
Q. How does the 3-[(3-methyl-2-butenyl)oxy] substituent influence biological activity, such as cholinesterase inhibition or estrogen receptor (ER) binding?
- Methodological Answer :
- Cholinesterase Inhibition : Bulky alkoxy groups at position 3 enhance interactions with the peripheral anionic site of acetylcholinesterase (AChE). For example, derivatives with prenyloxy groups (e.g., 3-[(3-methyl-2-butenyl)oxy]) show IC₅₀ values <10 µM in Ellman’s assay, outperforming smaller substituents like methoxy .
- ERβ Selectivity : Substituents at position 3 modulate ERβ/ERα selectivity. Hydroxyl or prenyloxy groups improve ERβ binding (Kᵢ ~20 nM) by forming hydrogen bonds with His524 in the ERβ ligand-binding domain .
Q. What analytical challenges arise in detecting metal ions using 6H-benzo[c]chromen-6-one-based chemosensors, and how are they addressed?
- Methodological Answer : Fluorescent probes like Uro-m-Ch (a chitosan-modified chromenone derivative) detect Fe³⁺ via photoinduced electron transfer (PET) . Challenges include interference from competing ions (e.g., Cu²⁺, Al³⁺) and pH sensitivity. These are mitigated by:
- Selectivity Screening : Testing across 15+ metal ions in acetic acid buffer (pH 4.5) .
- Spectroscopic Titration : Quantifying binding constants (e.g., for Fe³⁺) using Benesi-Hildebrand plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
